Superior Quality-of-Life Improvement: Trimebutine versus Mebeverine in IBS Head-to-Head RCT
In a prospective, randomized clinical trial directly comparing trimebutine 100 mg twice daily with mebeverine 135 mg twice daily over 6 weeks in IBS patients, trimebutine demonstrated statistically significant superiority in improving quality-of-life outcomes, despite comparable symptom relief between groups [1]. Both agents produced significant within-group improvements; however, the between-group difference in final QOL scores favored trimebutine.
| Evidence Dimension | Quality of Life (IBS-QOL score) after 6 weeks of treatment |
|---|---|
| Target Compound Data | Mean QOL score: 82 (decrease from baseline of 103, indicating improvement) |
| Comparator Or Baseline | Mebeverine: Mean QOL score: 95 (decrease from baseline of 106) |
| Quantified Difference | Between-group difference was statistically significant (p-value not specified in abstract; improvement magnitude: 21-point reduction vs 11-point reduction) |
| Conditions | Prospective, randomized parallel-design clinical trial; 122 patients completing trial; Trimebutine 100 mg twice daily; Mebeverine 135 mg twice daily; 6-week treatment duration; IBS-QOL instrument (34 items) assessment |
Why This Matters
For procurement decisions in clinical research or therapeutic settings, the superior quality-of-life outcome with trimebutine provides a distinct evidence-based advantage over mebeverine when patient-reported outcomes are a priority endpoint.
- [1] Rahman MZ, Ahmed DS, Mahmuduzzaman M, Rahman MA, Chowdhury MS, Barua R, et al. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. Mymensingh Med J. 2014;23(1):105-113. PMID: 24584382. View Source
